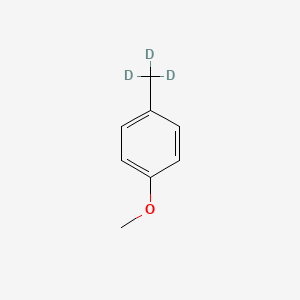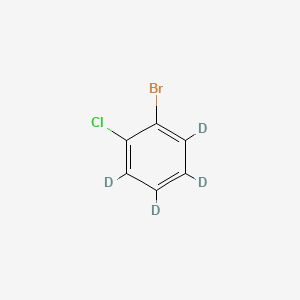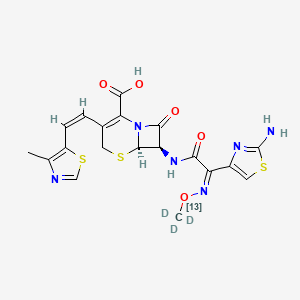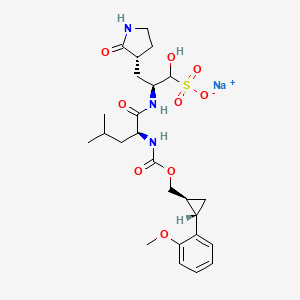
(S)-Imlunestrant tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Imlunestrant tosylate is a chemical compound that belongs to the class of tosylates. Tosylates are esters or salts of toluenesulfonic acid and are commonly used in organic synthesis due to their ability to act as good leaving groups in nucleophilic substitution reactions. The this compound is specifically the tosylate salt of (S)-Imlunestrant, which is an enantiomerically pure form of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (S)-Imlunestrant tosylate typically involves the tosylation of (S)-Imlunestrant. This process can be carried out by reacting (S)-Imlunestrant with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine. The reaction is usually performed in an organic solvent like dichloromethane. The general reaction scheme is as follows: [ \text{(S)-Imlunestrant} + \text{TsCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (S)-Imlunestrant tosylate can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of (S)-Imlunestrant.
Elimination Reactions: The major products are alkenes formed by the elimination of the tosylate group.
科学的研究の応用
(S)-Imlunestrant tosylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-Imlunestrant tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
類似化合物との比較
Mesylates: Esters or salts of methanesulfonic acid, used similarly to tosylates in organic synthesis.
Brosylates: Esters or salts of p-bromobenzenesulfonic acid, also used as leaving groups in nucleophilic substitution reactions.
Uniqueness: (S)-Imlunestrant tosylate is unique due to its specific enantiomeric form and its application in the synthesis of enantiomerically pure compounds. The tosylate group provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis.
特性
分子式 |
C36H32F4N2O6S |
|---|---|
分子量 |
696.7 g/mol |
IUPAC名 |
(5S)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m0./s1 |
InChIキー |
WOXQMUXFSMQUSS-JCOPYZAKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


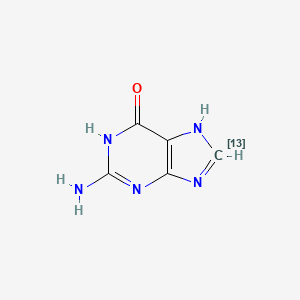

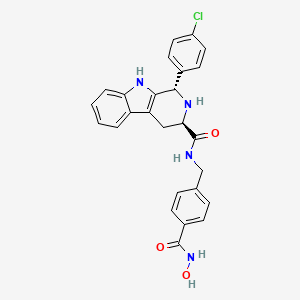
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)

